molecular formula C19H18N4O B13896921 N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide

N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide

Cat. No.: B13896921
M. Wt: 318.4 g/mol
InChI Key: GCGOWNLWEBLUMU-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aromatic aldehyde with a primary amine. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as catalysis, medicine, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and quinoline-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions with acetic acid as a catalyst . The reaction proceeds as follows:

  • Dissolve 4-(dimethylamino)benzaldehyde and quinoline-3-carbohydrazide in ethanol.
  • Add a catalytic amount of acetic acid.
  • Reflux the mixture for several hours until the reaction is complete.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]quinoline-3-carbohydrazide involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and other donor atoms. This chelation can influence the electron distribution in the metal ion, affecting its reactivity and biological activity . The compound can interact with various molecular targets, including enzymes and DNA, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23(2)17-9-7-14(8-10-17)12-21-22-19(24)16-11-15-5-3-4-6-18(15)20-13-16/h3-13H,1-2H3,(H,22,24)/b21-12+

InChI Key

GCGOWNLWEBLUMU-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.